2-(Methylthio)-4,5-pyrimidinedicarboxylic acid
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Overview
Description
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, also known as MTPA, is a chemical compound that has been studied for its potential use in scientific research. MTPA is a pyrimidine derivative that has two carboxylic acid groups and a methylthio group attached to the pyrimidine ring. This compound has been found to have various biological properties, making it a promising candidate for further research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.
Starting Materials
Methylthiourea, Ethyl cyanoacetate, Sodium ethoxide, Hydrochloric acid, Sodium hydroxide, Sodium nitrite, Sulfuric acid, Potassium permanganate, Sodium sulfite
Reaction
Step 1: Methylthiourea is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester., Step 2: The ethyl ester is hydrolyzed with hydrochloric acid to yield 2-(methylthio)pyrimidine-5-carboxylic acid., Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is treated with sodium nitrite and sulfuric acid to form the diazonium salt., Step 5: The diazonium salt is then reduced with sodium sulfite to yield 2-(methylthio)-4,5-pyrimidinedicarboxylic acid.
Mechanism Of Action
The mechanism of action of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical And Physiological Effects
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can inhibit the production of inflammatory cytokines and chemokines, as well as the expression of adhesion molecules involved in the inflammatory response. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been found to be stable under a wide range of conditions, making it a useful tool for studying the effects of anti-inflammatory agents. However, one limitation of using 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. One area of interest is in the development of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid derivatives with improved anti-inflammatory properties. Another area of interest is in the study of the mechanism of action of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, which may provide insights into the development of new anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in animal models and in humans.
Scientific Research Applications
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is in the field of medicinal chemistry, where it has been found to have potential as an anti-inflammatory agent. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been studied for its potential use as a building block in the synthesis of other compounds.
properties
IUPAC Name |
2-methylsulfanylpyrimidine-4,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c1-14-7-8-2-3(5(10)11)4(9-7)6(12)13/h2H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRTXKQPRHOSTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid |
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